molecular formula C20H29Br2F2N3 B13146126 4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole

4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole

Cat. No.: B13146126
M. Wt: 509.3 g/mol
InChI Key: FHSCHPDLTFRHDW-UHFFFAOYSA-N
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Description

4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole: is an organic compound with the molecular formula C22H33Br2F2N3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole typically involves a multi-step organic synthesis process. The starting materials often include commercially available precursors, which undergo bromination and fluorination reactions under controlled conditions. The tetradecyl group is introduced through alkylation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger aromatic systems .

Mechanism of Action

The mechanism of action of 4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole involves its interaction with molecular targets through its electron-withdrawing fluorine atoms and electron-donating tetradecyl group. This interaction can influence the electronic properties of the compound, making it suitable for use in semiconducting materials. The compound’s planarity and intramolecular charge transfer play a critical role in its effectiveness as a semiconductor .

Comparison with Similar Compounds

Uniqueness: 4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole is unique due to its specific tetradecyl group, which can enhance its solubility and processability in organic solvents. This makes it particularly useful in the development of organic electronic materials .

Properties

Molecular Formula

C20H29Br2F2N3

Molecular Weight

509.3 g/mol

IUPAC Name

4,7-dibromo-5,6-difluoro-2-tetradecylbenzotriazole

InChI

InChI=1S/C20H29Br2F2N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-27-25-19-15(21)17(23)18(24)16(22)20(19)26-27/h2-14H2,1H3

InChI Key

FHSCHPDLTFRHDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN1N=C2C(=C(C(=C(C2=N1)Br)F)F)Br

Origin of Product

United States

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